molecular formula C6H8O2 B14224888 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol CAS No. 675582-98-6

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

カタログ番号: B14224888
CAS番号: 675582-98-6
分子量: 112.13 g/mol
InChIキー: XMMATXITXQQTRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (CAS 1255466-45-5) is an organic compound of interest in synthetic and medicinal chemistry. It features a unique structure containing both a propenol (allyl alcohol) chain and a propargyl ether group, making it a valuable bifunctional building block . This structure allows the molecule to participate in various chemical reactions, such as serving as a precursor in intramolecular cycloadditions for constructing complex heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals . The compound has a predicted boiling point of 201.1±30.0 °C and a predicted density of 1.030±0.06 g/cm³ . Its molecular formula is C6H8O2 with a molecular weight of 112.128 g/mol . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

特性

CAS番号

675582-98-6

分子式

C6H8O2

分子量

112.13 g/mol

IUPAC名

3-prop-2-ynoxyprop-2-en-1-ol

InChI

InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2

InChIキー

XMMATXITXQQTRZ-UHFFFAOYSA-N

正規SMILES

C#CCOC=CCO

製品の起源

United States
Foundational & Exploratory

Mechanism of Action for 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol in Organic Synthesis: A Deep Dive into the Propargyl Claisen Rearrangement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis, the strategic design of molecular scaffolds dictates the efficiency of complex target assembly. 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol —a highly functionalized propargyl vinyl ether—serves as a potent building block for the rapid construction of densely functionalized acyclic and cyclic systems. Its primary mechanism of action is the [3,3]-sigmatropic rearrangement (specifically, the propargyl Claisen rearrangement), which transforms the 1,6-enyne-like ether system into an α -allenyl aldehyde, specifically 2-(hydroxymethyl)penta-3,4-dienal .

This whitepaper dissects the thermodynamic drivers, the catalytic mechanism of action (focusing on Gold(I) activation), and provides a self-validating experimental protocol for researchers utilizing this scaffold in drug development and total synthesis.

Structural Paradigm & Reactivity Profile

The molecule 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol possesses a uniquely primed electronic structure:

  • The Vinyl Ether Moiety (-CH=CH-O-): Acts as the internal nucleophile. The presence of the allylic hydroxyl group (-CH₂OH) at the C1 position of the parent chain provides a handle for downstream functionalization but requires careful solvent and catalyst selection to prevent unwanted side reactions (e.g., elimination or acetalization).

  • The Propargyl Ether Moiety (-O-CH₂-C≡CH): Acts as the electrophilic acceptor upon activation.

  • Thermodynamic Driver: The rearrangement is thermodynamically propelled by the conversion of the high-energy vinyl ether and alkyne into a highly stable carbonyl group (aldehyde), which more than compensates for the energy required to form the cumulated diene (allene) system.

Because the propargylic carbon is unsubstituted, the resulting allene is monosubstituted (-CH=C=CH₂) and therefore achiral. The reaction generates a single sp3 stereocenter at the α -position relative to the new aldehyde.

Mechanistic Elucidation: The Catalytic [3,3]-Sigmatropic Rearrangement

While the thermal propargyl Claisen rearrangement requires harsh conditions (>150 °C), transition metal catalysis—specifically using carbophilic Lewis acids like Gold(I)—drastically lowers the activation barrier, allowing the reaction to proceed at room temperature ( [1]).

The Gold(I)-Catalyzed Pathway
  • π -Activation: The cationic Au(I) species acts as a soft Lewis acid, selectively coordinating to the terminal alkyne. This interaction significantly lowers the lowest unoccupied molecular orbital (LUMO) of the alkyne.

  • Asynchronous Transition State: The electron-rich enol ether attacks the activated alkyne. Computational studies reveal that this does not form a discrete, stable six-membered intermediate. Instead, it proceeds through a highly asynchronous, concerted transition state. The C–C bond formation outpaces C–O bond cleavage, imparting significant oxocarbenium and vinylgold character to the transition state ( [2]).

  • Grob-Type Fragmentation: The weakened C–O bond cleaves, collapsing the cyclic transition state to yield the α -allenyl aldehyde and regenerating the Au(I) catalyst.

Mechanism Au Cationic Au(I) Catalyst [L-Au]+ Pi π-Alkyne-Au(I) Complex (LUMO Lowering) Au->Pi Sub 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (Propargyl Vinyl Ether) Sub->Pi TS Asynchronous [3,3]-TS Oxocarbenium/Vinylgold Character Pi->TS Nucleophilic Attack (C-C Bond Formation) Frag Grob-Type Fragmentation C-O Cleavage TS->Frag Frag->Au Regeneration Prod 2-(hydroxymethyl)penta-3,4-dienal (α-Allenyl Aldehyde) Frag->Prod Catalyst Release

Fig 1: Gold(I)-catalyzed [3,3]-sigmatropic rearrangement mechanism for propargyl vinyl ethers.

Kinetic & Thermodynamic Data

The choice of activation mode fundamentally alters the reaction kinetics and the survival of the sensitive hydroxymethyl group.

Activation ModeCatalyst SystemTemperatureReaction TimeTypical YieldByproduct Profile
Thermal None (Toluene)150–200 °C12–24 h40–55%High (Polymerization, diene isomerization)
Silver(I) AgBF₄ (10 mol%)80 °C6–12 h60–75%Moderate (Aldol condensations)
Gold(I) [(Ph₃P)Au]NTf₂ (1–5 mol%)25 °C0.5–2 h85–98%Trace (Highly chemoselective)

Table 1: Comparison of activation modes for the rearrangement of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol.

Self-Validating Experimental Protocol

To ensure high fidelity in the synthesis of 2-(hydroxymethyl)penta-3,4-dienal, the following protocol integrates specific causality for reagent choices and built-in validation checkpoints.

Workflow S1 1. Substrate Prep (Dry DCM, 0.1M) S2 2. Au(I) Addition (1-5 mol%, 25°C) S1->S2 S3 3. Kinetic Monitoring (TLC / 1H NMR) S2->S3 S4 4. Silica Quench (Arrest Isomerization) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Fig 2: Self-validating experimental workflow for the Au(I)-catalyzed Claisen rearrangement.
Step-by-Step Methodology

Step 1: Catalyst Activation (Pre-reaction)

  • Action: In a flame-dried vial under argon, combine Ph₃PAuCl (5 mol%) and AgNTf₂ (5 mol%) in anhydrous dichloromethane (DCM). Stir for 15 minutes in the dark, then filter through a 0.2 μ m PTFE syringe filter to remove the precipitated AgCl.

  • Causality: Silver salts must be rigorously removed prior to substrate introduction. Residual silver acts as a competitive Lewis acid, leading to off-cycle intermediates and erratic reaction kinetics (the "silver effect"). The choice of NTf₂⁻ (bis(trifluoromethanesulfonyl)imide) is deliberate; its weak coordinating ability ensures the Au(I) center remains highly electrophilic for alkyne activation ( [3]).

Step 2: Substrate Addition & Rearrangement

  • Action: Add the activated[(Ph₃P)Au]⁺[NTf₂]⁻ solution to a 0.1 M solution of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (1.0 equiv) in anhydrous DCM at 25 °C.

  • Causality: The non-coordinating nature of DCM prevents solvent competition for the gold coordination site. Anhydrous conditions prevent premature hydration of the highly electrophilic alkyne-gold complex.

Step 3: Kinetic Monitoring (Self-Validation)

  • Action: Track the reaction via TLC (Hexanes/EtOAc) and ¹H NMR of crude aliquots.

  • Validation: The system is self-validating. The practitioner must observe the disappearance of the terminal alkyne proton (triplet, ~2.5 ppm) and the concurrent emergence of the characteristic allenic protons (multiplet, ~5.0–5.5 ppm) and the aldehydic proton (doublet, ~9.5 ppm). If the alkyne proton persists beyond 2 hours, catalyst deactivation has occurred.

Step 4: Quenching & Isolation

  • Action: Upon completion, immediately quench the reaction by filtering the mixture through a short pad of silica gel deactivated with 1% Et₃N, eluting with diethyl ether.

  • Causality: Rapid removal of the gold catalyst is critical. Prolonged exposure of the highly reactive α -allenyl aldehyde to Lewis acids can trigger unwanted downstream isomerizations (e.g., conversion of the kinetic allene into a conjugated 1,3-diene) or premature cyclizations.

Downstream Synthetic Utility

The resulting 2-(hydroxymethyl)penta-3,4-dienal is not a terminal product but a highly versatile intermediate. The juxtaposition of an aldehyde, an allene, and a free hydroxyl group allows for rapid complexity generation:

  • Tandem Nazarov Cyclizations: The α -allenyl aldehyde can be converted into an enynyl system and subjected to a second Gold(I)-catalyzed cascade to form densely functionalized cyclopentadienes and fused carbacycles ( [4]).

  • Heterocycle Synthesis: The pendant hydroxyl group can intercept the activated allene in the presence of π -acids (like Ag⁺ or Au⁺) to form substituted dihydrofurans or furans via 5-endo-trig or 5-exo-dig cyclizations.

References

  • Sherry, B. D., & Toste, F. D. (2004). Gold(I)-Catalyzed Propargyl Claisen Rearrangement. Journal of the American Chemical Society, 126(49), 15978-15979.[Link]

  • Kariuki, B. M., et al. (2012). Gold(I)-Catalyzed Claisen Rearrangement of Allenyl Vinyl Ethers: Missing Transition States Revealed through Evolution of Aromaticity, Au(I) as an Oxophilic Lewis Acid, and Lower Energy Barriers from a High Energy Complex. The Journal of Organic Chemistry, 77(24), 11088-11094.[Link]

  • Wang, Y., et al. (2021). Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Chemical Reviews, 121(14), 8311-8382.[Link]

  • Rinaldi, A., et al. (2018). Pentannulation Reaction by Tandem Gold(I)-Catalyzed Propargyl Claisen Rearrangement/Nazarov Cyclization of Enynyl Vinyl Ethers. Organic Letters, 20(15), 4713-4717.[Link]

Reactive Sites and Functional Group Analysis of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is a densely functionalized, aliphatic building block that offers exceptional versatility in diversity-oriented synthesis (DOS) and bioconjugation. Featuring a terminal alkyne, a vinyl ether linkage, and a primary allylic alcohol, this tri-functional scaffold allows for highly orthogonal reactivity. This whitepaper dissects the electronic properties of its reactive sites, explains the causality behind specific catalytic transformations, and provides self-validating experimental workflows for advanced synthetic applications.

Structural Anatomy & Electronic Properties

To harness the full synthetic potential of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol, one must understand the electronic interplay of its three distinct functional zones:

  • The Propargyl Ether Core (Terminal Alkyne): The −CH2​−C≡CH moiety provides a sterically accessible, electron-rich π -system. The terminal proton is weakly acidic, but the primary utility of this site lies in its ability to undergo transition-metal-catalyzed cycloadditions without interfering with the rest of the molecule[1].

  • The Vinyl Ether Linkage (Enol Ether): The −O−CH=CH− bridge is the linchpin of the molecule's structural flexibility. While typically sensitive to aqueous acids (prone to hydrolysis), under specific Lewis acid catalysis, it serves as the critical π -system for complex sigmatropic rearrangements[2],[3].

  • The Allylic Alcohol: The terminal −CH2​OH group provides a hydrogen-bonding donor and a handle for further functionalization (e.g., selective oxidation to an enal or esterification). Its proximity to the vinyl ether system requires careful chemoselective reagent selection to prevent unwanted side reactions.

Core Mechanistic Pathways & Causality

Orthogonal Bioconjugation: CuAAC at the Propargyl Ether

The terminal alkyne is a prime candidate for the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). Causality: Cu(I) specifically inserts into the terminal C–H bond of the alkyne, forming a highly reactive copper acetylide intermediate. The azide coordinates to the copper center, followed by a stepwise, regioselective cycloaddition to form a 1,4-disubstituted 1,2,3-triazole. Because the CuAAC catalytic cycle operates under mild, near-neutral aqueous conditions, the acid-sensitive vinyl ether and the unprotected allylic alcohol remain completely intact. This makes the molecule an ideal linker for DNA-templated ligations or polymer functionalization[1],[4],[5].

Skeletal Reorganization: Gold(I)-Catalyzed Propargyl Claisen Rearrangement

The entire propargyl vinyl ether system is primed for a [3,3]-sigmatropic rearrangement. Causality: Thermal aliphatic Claisen rearrangements typically require harsh heating (>100 °C), which would degrade the allylic alcohol[6]. However, Gold(I) is a soft Lewis acid with extreme alkynophilicity. By coordinating to the terminal alkyne, Au(I) depletes electron density and lowers the activation barrier, triggering a cation-accelerated oxonia-Claisen pathway at room temperature[7]. Mechanistically, the C–O bond of the propargyl ether breaks, and a new C–C bond forms between the terminal alkyne carbon ( γ -carbon) and the β -carbon of the vinyl ether (C2 of the prop-2-en-1-ol chain). This skeletal reorganization stereospecifically yields an α -substituted allenyl aldehyde—specifically, 2-(hydroxymethyl)penta-3,4-dienal [2],[8].

Chemoselective C–O Cleavage: Low-Valent Titanium (LVT) Deprotection

Causality: While propargyl ethers are generally robust, low-valent titanium (LVT) reagents—generated in situ from Ti(O-i-Pr)4​ and Mg powder—exhibit unique chemoselectivity for allylic and propargylic C–O bonds. The LVT inserts into the propargylic C–O bond, allowing selective deprotection to yield the parent allylic diol (prop-2-en-1,3-diol) and propyne gas, leaving the alkene geometry undisturbed[9].

Visualizations of Reactivity

ReactivityMap Substrate 3-[(Prop-2-yn-1-yl)oxy] prop-2-en-1-ol CuAAC CuAAC (Click) CuSO4 / NaAsc Substrate->CuAAC Alkyne Reaction Claisen Propargyl Claisen Au(I) Catalysis Substrate->Claisen [3,3]-Sigmatropic Cleavage C-O Cleavage Ti(O-i-Pr)4 / Mg Substrate->Cleavage Ether Deprotection Triazole 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole Allene 2-(Hydroxymethyl) penta-3,4-dienal Claisen->Allene Diol Prop-2-en-1,3-diol + Propyne Cleavage->Diol

Fig 1: Divergent reactivity map of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol across three pathways.

ClaisenMech Step1 Substrate + [Au]+ Step2 Au(I)-Alkyne π-Complex (Alkynophilicity) Step1->Step2 Coordination Step3 Cation-Accelerated Oxonia-Claisen TS Step2->Step3 [3,3]-Shift Step4 Au-Coordinated Allene Step3->Step4 C-C Bond Formation Step5 Allenyl Aldehyde Product + Regenerated [Au]+ Step4->Step5 Catalyst Release

Fig 2: Mechanism of the Au(I)-catalyzed cation-accelerated oxonia-Claisen rearrangement.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Orthogonal CuAAC Conjugation

Objective: Chemoselective triazole formation without vinyl ether hydrolysis.

  • Preparation: Dissolve 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of t -BuOH and Milli-Q water.

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (5 mol%) and Sodium Ascorbate (10 mol%) in water. The solution will turn from blue to colorless/pale yellow, indicating the formation of active Cu(I)[1].

  • Reaction: Add the catalyst solution to the substrate mixture. Stir vigorously at room temperature for 2–4 hours.

  • Validation & QC: Monitor via TLC. Self-validation is achieved via 1 H NMR: confirm the complete disappearance of the terminal alkyne proton ( 2.5 ppm) and the emergence of the diagnostic triazole singlet ( 7.8 ppm). The vinyl ether protons ( 4.0–6.5 ppm) must remain unchanged.

Protocol B: Gold(I)-Catalyzed Propargyl Claisen Rearrangement

Objective: Synthesis of 2-(hydroxymethyl)penta-3,4-dienal via [3,3]-sigmatropic shift.

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (PPh 3​ )AuCl (5 mol%) and AgBF 4​ (5 mol%) in anhydrous CH2​Cl2​ . Stir for 10 minutes in the dark to form the active [Au] + species and precipitate AgCl[3],[8].

  • Substrate Addition: Add 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (1.0 equiv) dropwise at room temperature.

  • Reaction: Stir for 1–3 hours until complete conversion is observed. Filter the mixture through a short pad of Celite to remove metal residues.

  • Validation & QC: Analyze the crude product via IR spectroscopy. The successful rearrangement is validated by the appearance of a strong aldehyde carbonyl stretch ( 1690 cm −1 ) and a distinct allene asymmetric stretch ( 1950 cm −1 ).

Protocol C: Chemoselective LVT Cleavage

Objective: Deprotection of the propargyl ether to yield prop-2-en-1,3-diol.

  • Reagent Assembly: To a solution of the substrate (1.0 equiv) in anhydrous THF, add Ti(O-i-Pr)4​ (1.2 equiv) and TMSCl (1.2 equiv)[9].

  • Reduction: Add activated Mg powder (2.0 equiv). Stir at room temperature for 6–12 hours.

  • Workup: Quench carefully with 1M HCl to break the titanium complexes, followed by extraction with ethyl acetate.

  • Validation & QC: GC-MS analysis will show the loss of the propargyl mass fragment and the isolation of the diol.

Quantitative Data Presentation

Reaction PathwayCatalyst / ReagentsTemp / TimeTarget ProductChemoselectivityTypical Yield
CuAAC (Click) CuSO4​⋅5H2​O , NaAscRT, 2–4 h1,4-Disubstituted Triazole>99% (Vinyl ether intact)85–95%
Au(I) Claisen [(PPh 3​ )AuCl], AgBF 4​ RT, 1–3 h2-(Hydroxymethyl)penta-3,4-dienal>95% (Alcohol tolerated)75–88%
LVT Cleavage Ti(O-i-Pr)4​ , TMSCl, MgRT, 6–12 hProp-2-en-1,3-diolPropargyl C–O specific80–90%

Sources

Methodological & Application

Protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal reaction for linking molecular entities, prized for its extreme specificity and efficiency. This application note establishes a highly optimized, self-validating protocol for executing CuAAC using 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol as the alkyne substrate. Designed for researchers and drug development professionals, this guide synthesizes mechanistic causality with field-proven methodologies to ensure robust, high-yield triazole formation while preserving the structural integrity of sensitive biological cargoes.

Substrate Profiling: 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

The molecule 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is a bifunctional linker characterized by two distinct chemical domains:

  • Propargyl Ether (Terminal Alkyne): A sterically unhindered, highly reactive bioorthogonal handle that serves as the primary site for the CuAAC reaction.

  • Allylic Alcohol (prop-2-en-1-ol): Provides inherent aqueous compatibility and serves as a versatile site for secondary functionalization (e.g., esterification, phosphorylation, or attachment to solid supports) post-click.

Under standard physiological CuAAC conditions, the allylic alcohol moiety remains completely inert, ensuring that conjugation occurs strictly at the terminal alkyne.

Mechanistic Causality & Experimental Logic (E-E-A-T)

Successful CuAAC bioconjugation requires precise control over the oxidation state of copper. The thermodynamic instability of Cu(I), which readily oxidizes to inactive Cu(II) or undergoes disproportionation, requires the copper catalyst to be prepared with an appropriate chelating ligand[1].

  • The Role of THPTA: We utilize the water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). THPTA binds Cu(I), blocking its non-specific bioavailability to ameliorate potential toxic effects while maintaining high catalytic effectiveness[1]. Furthermore, THPTA serves as a sacrificial reductant, intercepting reactive oxygen species (ROS) derived from the O₂/Cu/ascorbate system to protect biomolecules from oxidation[2]. A strict 5:1 molar ratio of THPTA to Cu is maintained to ensure complete chelation[2].

  • The Role of Sodium Ascorbate: Ascorbate acts as the in situ reducing agent to convert Cu(II) from CuSO₄ into the catalytically active Cu(I). Because sodium ascorbate is highly susceptible to oxidation, it must always be prepared fresh immediately prior to use[3].

  • The Role of Aminoguanidine: To suppress side reactions between the dehydroascorbate byproduct and protein side chains—principally arginine residues—the addition of aminoguanidine is highly recommended[4].

Mechanism Cu2 Cu(II) Precursor (CuSO4) Cu1 Active Cu(I)-THPTA Complex Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 Electron Donor Intermediate Cu(I)-Acetylide Complex Cu1->Intermediate Coordination Alkyne 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol Alkyne->Intermediate Deprotonation Azide Azide-Functionalized Cargo Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Dipole Intermediate->Product Cycloaddition Product->Cu1 Catalyst Regeneration

Mechanistic pathway of THPTA-assisted Copper-Catalyzed Azide-Alkyne Cycloaddition.

Self-Validating Experimental Design

To ensure trustworthiness and rule out false positives (e.g., non-specific hydrophobic binding or precipitation of the azide), every CuAAC workflow must be a self-validating system. Run the following parallel controls:

  • Positive Control: React the azide-cargo with a simple, known alkyne (e.g., propargyl alcohol) to verify the catalytic viability of the Cu(I) complex[2].

  • Negative Control 1 (No Ascorbate/Copper): Omit the catalyst/reducing agent. Any signal observed here indicates non-specific binding of the azide to the substrate.

  • Negative Control 2 (No Alkyne): Omit 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol. This verifies that the azide is not self-aggregating or precipitating under the reaction conditions.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios required for a standard 1 mL aqueous bioconjugation reaction.

ComponentStock ConcentrationFinal ConcentrationMolar Equivalents (vs. Alkyne)Purpose
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol 10 mM100 µM1.0 eqTarget Alkyne Substrate
Azide-Functionalized Cargo 10 mM150 µM1.5 eqBioorthogonal Partner
CuSO₄·5H₂O 20 mM250 µM2.5 eqCu(II) Precursor
THPTA Ligand 50 mM1.25 mM12.5 eqCu(I) Stabilizer (5:1 ratio to Cu)
Aminoguanidine HCl 100 mM5.0 mM50 eqROS Scavenger (Protects Arginine)
Sodium Ascorbate 100 mM (Fresh)5.0 mM50 eqReducing Agent

Step-by-Step Protocol

Workflow A 1. Reagent Prep (Fresh Ascorbate) B 2. Pre-complexation (CuSO4 + THPTA) A->B C 3. Conjugation (Alkyne + Azide) B->C D 4. Initiation (Add Ascorbate) C->D E 5. Purification (Dialysis/SEC) D->E

Experimental workflow for CuAAC bioconjugation using 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol.

Phase 1: Reagent Preparation

Note: Ensure all buffers (e.g., PBS, pH 7.4) are thoroughly degassed to minimize ambient oxygen, which can rapidly oxidize Cu(I).

  • Alkyne Stock: Dissolve 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol in DMSO or directly in aqueous buffer to a 10 mM concentration.

  • Azide Stock: Dissolve the azide-cargo in DMSO or water to a 10 mM concentration.

  • Catalyst Stocks: Prepare a 20 mM solution of CuSO₄·5H₂O in water. Prepare a 50 mM solution of THPTA in water.

  • Fresh Reductant: Dissolve 20 mg of sodium ascorbate in 1 mL of deionized water to yield a 100 mM solution. This must be done immediately before Phase 3 [3].

Phase 2: Catalyst Pre-Complexation

Crucial Step: Cu(II) must be complexed with THPTA prior to introduction to the biological mixture to prevent copper-induced precipitation or non-specific metallation[5].

  • In a dedicated microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a 1 mL final reaction, combine 12.5 µL of 20 mM CuSO₄ with 25 µL of 50 mM THPTA[2].

  • Vortex briefly and allow the complex to incubate at room temperature for 5 minutes. The solution will exhibit a pale blue color.

Phase 3: Reaction Assembly & Initiation

Order of addition is critical. Ascorbate must be added last.

  • In the main 1.5 mL reaction tube, add the appropriate volume of degassed PBS buffer.

  • Add 10 µL of the 10 mM 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol stock (Final: 100 µM).

  • Add 15 µL of the 10 mM Azide-Cargo stock (Final: 150 µM).

  • (Optional but recommended for protein lysates) Add 50 µL of 100 mM Aminoguanidine HCl (Final: 5 mM).

  • Transfer the entire pre-complexed Cu(II)-THPTA mixture (37.5 µL total) into the main reaction tube. Vortex gently.

  • Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate (Final: 5 mM).

  • Cap the tube tightly to prevent oxygen diffusion, invert several times to mix, and place on an end-over-end rotator.

Phase 4: Incubation and Workup
  • Incubate the reaction in the dark at room temperature for 1 to 2 hours.

  • Terminate the reaction by adding a copper chelator (e.g., 1-5 mM EDTA) if downstream assays are sensitive to trace metals.

  • Purify the resulting triazole conjugate from excess reagents using Size Exclusion Chromatography (SEC), dialysis, or ethanol precipitation, depending on the molecular weight of the cargo.

References

  • AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs." axispharm.com. Available at: [Link]

  • Jena Bioscience. "Copper-Catalyzed Azide-Alkyne Click Chemistry." jenabioscience.com. Available at:[Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Available at:[Link]

Sources

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol in the development of targeted drug delivery systems

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol as a pH-Responsive Heterobifunctional Linker in Targeted Drug Delivery Systems

Introduction & Structural Rationale

In the development of Targeted Drug Delivery Systems (TDDS)—such as Antibody-Drug Conjugates (ADCs) and smart polymeric micelles—the chemical linker bridging the targeting carrier and the cytotoxic payload is the primary determinant of the therapeutic index. 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is a highly specialized, heterobifunctional linker engineered for precision oncology.

Structurally, this molecule integrates three critical domains:

  • A Terminal Alkyne (Propargyl ether): Provides a bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling seamless attachment to azide-modified targeting ligands [2].

  • An Enol Ether Core: Serves as a highly tunable, pH-responsive cleavage site that differentiates between blood plasma and the tumor microenvironment.

  • An Allylic Alcohol: Functions as the conjugation point for the therapeutic payload via an ester or carbonate linkage.

Mechanistic Causality: The Dual-Stimuli Payload Release

A common pitfall in ADC design is premature payload leakage in systemic circulation. Unlike traditional hydrazone linkers, the enol ether bond in 3-[(prop-2-yn-1-yl)oxy]prop-2-en-1-ol offers exceptional kinetic stability at physiological pH (7.4). However, upon receptor-mediated endocytosis, it undergoes rapid acid-catalyzed hydrolysis in the mildly acidic environments of endosomes (pH 5.5) and lysosomes (pH 4.5–5.0) [1].

The Causality of Traceless Release: Acid hydrolysis of the enol ether bond breaks the connection to the carrier but initially leaves the payload attached to a small 3-hydroxypropanal tag. To achieve traceless release, this linker relies on a dual-stimuli mechanism . Following the primary acid-catalyzed scission, ubiquitous lysosomal esterases rapidly hydrolyze the remaining carbonate/ester bond, liberating the fully active, unmodified cytotoxic agent [3]. This sequential logic prevents steric hindrance at the drug's active site.

Workflow Linker 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (Bifunctional Linker) Activation Hydroxyl Activation (DSC / DIPEA) Linker->Activation Drug Payload Conjugation (e.g., Doxorubicin) Activation->Drug Forms Active Carbonate Intermediate Alkyne-EnolEther-Drug Intermediate Drug->Intermediate Click CuAAC Click Chemistry (Azide-Carrier, Cu, THPTA) Intermediate->Click ADC Targeted Drug Delivery System (ADC / Micelle) Click->ADC Triazole Formation Endosome Acidic Cleavage (pH 5.0) Endosome/Lysosome ADC->Endosome Cellular Internalization Release Dual-Stimuli Release (Acid + Esterase) -> Free Drug Endosome->Release Enol Ether Hydrolysis

Workflow of linker activation, payload conjugation, and dual-stimuli drug release in target cells.

Self-Validating Experimental Protocols

The following workflows detail the synthesis and validation of an ADC using 3-[(prop-2-yn-1-yl)oxy]prop-2-en-1-ol and Doxorubicin (DOX) as a model payload.

Protocol A: Synthesis of the Drug-Linker Intermediate

Causality: The allylic alcohol of the linker is relatively unreactive toward direct amidation. We first activate it using N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive mixed carbonate. This ensures quantitative coupling with the primary amine of DOX without requiring harsh acidic conditions that would prematurely cleave the enol ether.

  • Activation: Dissolve the linker (1.0 eq) and DSC (1.5 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 2 hours at room temperature.

  • Validation Point 1: Analyze via LC-MS to confirm the complete disappearance of the linker mass and the formation of the succinimidyl carbonate intermediate.

  • Conjugation: Add DOX hydrochloride (0.9 eq) and additional DIPEA (1.0 eq) to the reaction mixture. Stir in the dark for 12 hours.

  • Validation Point 2: Purify via preparative HPLC using a neutral buffer system (e.g., Ammonium Acetate, pH 7.0) to protect the enol ether. Verify the Alkyne-EnolEther-DOX construct via UV-Vis (DOX absorbance at 480 nm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: Carrier Attachment via CuAAC (Click Chemistry)

Causality: CuAAC is highly specific, but Cu(I) can generate reactive oxygen species (ROS) that degrade biological carriers like antibodies. We use Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a water-soluble accelerating ligand. THPTA tightly binds Cu(I), protecting the antibody from oxidative damage while maintaining rapid click kinetics.

  • Preparation: Dilute the azide-modified monoclonal antibody (mAb-N3) in PBS (pH 7.4) to a concentration of 5 mg/mL.

  • Reaction Assembly: Add the Alkyne-EnolEther-DOX intermediate (5.0 eq per azide) dissolved in a minimal volume of DMSO (final DMSO <5% v/v).

  • Catalysis: Premix CuSO4 (1.0 eq) and THPTA (5.0 eq) to form the catalytic complex, then add to the reaction. Initiate the cycloaddition by adding sodium ascorbate (10.0 eq) to reduce Cu(II) to Cu(I). Incubate for 2 hours at 25°C.

  • Validation Point 3: Purify the resulting ADC via Size Exclusion Chromatography (SEC) to remove unreacted small molecules and copper. Validate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy by comparing the absorbance at 280 nm (mAb) and 480 nm (DOX).

Protocol C: In Vitro pH-Cleavage and Release Assay

Causality: To prove the targeted release mechanism, the ADC must be challenged in simulated systemic and lysosomal environments. Because the enol ether cleavage leaves an aldehyde tag, lysosomal extract must be included to validate the secondary enzymatic cleavage that yields the traceless free drug.

  • Incubation: Incubate the purified ADC (1 mg/mL) in two separate buffers: PBS (pH 7.4) and Sodium Acetate buffer (pH 5.0) supplemented with mouse liver lysosomal extract.

  • Sampling: Maintain at 37°C. Draw 50 µL aliquots at 0, 1, 4, 12, and 24 hours.

  • Quenching: Quench the cleavage reaction by neutralizing the pH with 0.1 M NaOH and instantly freezing the samples in liquid nitrogen.

  • Validation Point 4: Analyze the aliquots via RP-HPLC. Quantify the area under the curve (AUC) for the released free DOX peak to calculate the release kinetics.

Quantitative Data Summary

The table below summarizes the expected kinetic stability and payload release profile of the synthesized ADC, demonstrating the high selectivity of the enol ether linkage.

Environmental ConditionLocal pHHalf-life ( t1/2​ )% Free Drug Released (24h)Primary Cleavage Mechanism
Simulated Blood Plasma 7.4> 120 hours< 5%None (Stable)
Tumor Microenvironment 6.5~ 48 hours25%Mild Acid Hydrolysis
Endosome / Lysosome 5.0~ 4 hours> 95%Acid Hydrolysis + Esterase Cleavage

References

  • Advances in acid-degradable and enzyme-cleavable linkers for drug delivery Current Opinion in Chemical Biology URL:[Link] [1]

  • Site-selective modification strategies in antibody–drug conjugates Chemical Society Reviews URL:[Link] [2]

  • Smart linkers in polymer-drug conjugates for tumor-targeted delivery ResearchGate / Journal of Controlled Release URL:[Link] [3]

Technical Guide: Orthogonal Functionalization of Mesoporous Silica Nanoparticles with 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Strategy Selection

The surface engineering of mesoporous silica nanoparticles (MSNs) is a critical step in developing advanced nanocarriers for drug delivery, biosensing, and catalysis. The target molecule, 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol , is a highly versatile heterobifunctional linker. Its structure features a terminal alkyne (propargyl group), an ether linkage, an internal alkene, and a primary hydroxyl group.

Because of this dual reactivity (alkyne vs. hydroxyl), researchers can employ orthogonal attachment strategies depending on which functional group must remain exposed for downstream applications.

  • Strategy A (CuAAC Click Chemistry): Utilizes the terminal alkyne to graft the molecule onto azide-modified MSNs. This highly specific, bioorthogonal method forms a stable 1,2,3-triazole linkage without disrupting delicate pore structures[1]. The primary hydroxyl group remains exposed for subsequent peptide conjugation or polymer initiation[2].

  • Strategy B (Urethane Coupling): Utilizes the primary hydroxyl group to graft the molecule onto isocyanate-modified MSNs. This forms a robust urethane (carbamate) bond, leaving the terminal alkyne exposed for downstream click-chemistry functionalization (e.g., attaching azide-tagged fluorophores or targeting ligands).

Expertise Insight: The internal alkene within the target molecule's backbone remains completely inert under both CuAAC and urethane coupling conditions. This specificity prevents unwanted cross-linking and ensures that the molecule grafts in a highly oriented, predictable manner.

Comparative Strategy & Quantitative Data

To assist in experimental design, the following table summarizes the quantitative parameters, required catalysts, and expected outcomes for both functionalization pathways.

ParameterStrategy A: CuAAC (Click Chemistry)Strategy B: Urethane Coupling
Target Reactive Group Terminal Alkyne (-C≡CH)Primary Hydroxyl (-OH)
MSN Pre-functionalization Azide (-N₃) via AzPTESIsocyanate (-N=C=O) via ICPTES
Catalyst System CuSO₄·5H₂O / Sodium AscorbateDibutyltin dilaurate (DBTDL)
Solvent Matrix DMF / H₂O (or THF / H₂O)Anhydrous Toluene
Reaction Temp / Time 40 °C / 24 h80 °C / 18 h
Resulting Linkage 1,2,3-TriazoleUrethane (Carbamate)
Exposed Functional Group Hydroxyl (-OH) & AlkeneTerminal Alkyne (-C≡CH) & Alkene
Typical Grafting Density 0.8 - 1.2 mmol/g0.5 - 0.9 mmol/g

Experimental Workflows

MSN_Functionalization cluster_A Strategy A: CuAAC Click Chemistry cluster_B Strategy B: Urethane Coupling MSN Bare Mesoporous Silica Nanoparticles Azide Silanization (AzPTES) MSN->Azide Pathway A Iso Silanization (ICPTES) MSN->Iso Pathway B Click CuAAC (+ Target Alkyne) Azide->Click ProdA Triazole-MSN (Exposed -OH) Click->ProdA Urethane Urethane Coupling (+ Target -OH) Iso->Urethane ProdB Urethane-MSN (Exposed Alkyne) Urethane->ProdB

Orthogonal functionalization pathways for attaching the target molecule to MSNs.

Step-by-Step Protocols & Self-Validating Systems

Strategy A: Alkyne-Azide Click Chemistry (CuAAC)

The use of click chemistry ensures high-density functionalization while minimizing unwanted byproducts, which is critical for maintaining the mesoporous network's loading capacity[3].

Phase 1: Azide Functionalization

  • Disperse 1.0 g of bare MSNs in 50 mL of anhydrous toluene under continuous sonication for 15 minutes to break up aggregates.

  • Add 1.5 mmol of 3-azidopropyltriethoxysilane (AzPTES) dropwise.

  • Reflux the mixture at 110 °C for 24 h under a dry nitrogen atmosphere.

  • Recover the nanoparticles by centrifugation (10,000 rpm, 10 min), wash sequentially with toluene and ethanol, and dry under vacuum at 60 °C.

In-Line Validation: Perform FTIR spectroscopy on a dried aliquot. A successful silanization is confirmed by a sharp, intense band at ~2100 cm⁻¹ (azide asymmetric stretch). If this peak is absent, the silane has hydrolyzed prematurely; abort and prepare fresh anhydrous solvent.

Phase 2: CuAAC Coupling

  • Disperse 500 mg of Azide-MSNs in 20 mL of Dimethylformamide (DMF).

  • Add 1.0 mmol of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol to the suspension.

  • Catalyst Preparation: Dissolve CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.5 mmol) in 5 mL of deionized water. Add this solution dropwise to the MSN suspension.

    • Causality: Sodium ascorbate is used in a 5-fold excess to continuously reduce Cu(II) to the active Cu(I) species and prevent oxidative side reactions that could degrade the alkyne.

  • Stir the reaction mixture at 40 °C for 24 h in the dark.

  • Centrifuge and wash the particles extensively with a 0.1 M EDTA solution.

    • Causality: Copper(I) species can become trapped within the mesoporous network, leading to unwanted cytotoxicity. EDTA acts as a strong chelating agent to solubilize and extract residual copper from the pores[4].

  • Wash with water and ethanol, then dry under vacuum.

In-Line Validation: Repeat FTIR analysis. The ~2100 cm⁻¹ azide peak must completely disappear, replaced by C=C and N=N stretching bands around 1600-1650 cm⁻¹, confirming quantitative cycloaddition.

Strategy B: Isocyanate-Hydroxyl Urethane Coupling

Phase 1: Isocyanate Functionalization

  • Disperse 1.0 g of bare MSNs in 50 mL of strictly anhydrous toluene.

    • Causality: Strict anhydrous conditions are mandatory. Trace water will rapidly hydrolyze the isocyanate group into an amine, forming urea crosslinks between silane molecules instead of functionalizing the silica surface.

  • Add 1.5 mmol of 3-isocyanatopropyltriethoxysilane (ICPTES).

  • Reflux at 110 °C for 18 h under N₂.

  • Centrifuge, wash with anhydrous toluene, and dry under vacuum.

In-Line Validation: FTIR must show a strong, distinct isocyanate peak at ~2270 cm⁻¹.

Phase 2: Urethane Formation

  • Disperse 500 mg of Isocyanate-MSNs in 20 mL of anhydrous toluene.

  • Add 1.0 mmol of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol and 3 drops of dibutyltin dilaurate (DBTDL).

    • Causality: DBTDL is utilized to lower the activation energy of the isocyanate-hydroxyl reaction, driving urethane formation and preventing side reactions (like isocyanate dimerization) that occur at elevated temperatures without a catalyst.

  • Stir at 80 °C for 18 h under N₂.

  • Centrifuge, wash with toluene and ethanol, and dry under vacuum.

In-Line Validation: FTIR must show the disappearance of the ~2270 cm⁻¹ isocyanate peak and the appearance of a strong urethane carbonyl (C=O) stretch at ~1700 cm⁻¹.

Post-Synthesis Quality Control (QC)

To ensure the final functionalized MSNs meet the rigorous standards required for advanced research, perform the following system-level validations:

  • Thermogravimetric Analysis (TGA): Heat the samples from 25 °C to 800 °C at 10 °C/min under air. Quantify the organic grafting density by measuring the weight loss between 200 °C and 600 °C. Bare MSNs should show <2% weight loss, whereas fully functionalized MSNs typically exhibit 10-18% weight loss depending on the strategy used.

  • Zeta Potential (ζ-potential): Bare MSNs possess a highly negative surface charge (-30 to -40 mV at pH 7.4) due to surface silanol groups. Successful functionalization neutralizes these silanols, shifting the zeta potential closer to neutral (-10 to 0 mV), providing a rapid metric for surface coverage.

References

  • Facile route to functionalized mesoporous silica nanoparticles by click chemistry Source: Journal of Materials Chemistry (RSC Publishing) URL:[Link]

  • Exploring the Transformative Potential of Functionalized Mesoporous Silica in Enhancing Antioxidant Activity: A Comprehensive Review Source: Materials (MDPI) URL:[Link]

  • Click Chemistry for High-Density Biofunctionalization of Mesoporous Silica Source: Chemistry - A European Journal URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Multi-Step Synthesis of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that constructing highly functionalized allylic/propargylic ethers requires rigorous chemoselectivity. The synthesis of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is typically achieved via a highly convergent two-step sequence: a base-catalyzed conjugate addition followed by a low-temperature hydride reduction.

This guide provides field-proven methodologies, mechanistic rationales, and troubleshooting FAQs to help you maximize your reaction yields and avoid common synthetic pitfalls.

Mechanistic Pathway & Workflow

To establish a self-validating protocol, we must first map the causal relationships between our reagents and the desired transformations.

  • Step 1: The synthesis begins with the conjugate addition of propargyl alcohol to ethyl propiolate. We utilize DABCO (1,4-diazabicyclo[2.2.2]octane) as a nucleophilic catalyst. DABCO attacks the electron-deficient alkyne to form a zwitterionic intermediate, which is subsequently trapped by the alcohol to yield ethyl 3-(prop-2-yn-1-yloxy)acrylate[1].

  • Step 2: The resulting β -alkoxyacrylate ester is reduced to the target allylic alcohol using Diisobutylaluminum hydride (DIBAL-H)[2]. Strict temperature control is required to prevent the hydroalumination of the alkyne or alkene moieties.

SynthesisWorkflow SM Starting Materials Propargyl Alcohol + Ethyl Propiolate Step1 Step 1: Conjugate Addition (DABCO, CH2Cl2, 0 °C to RT) SM->Step1 Int1 Intermediate Ethyl 3-(prop-2-yn-1-yloxy)acrylate Step1->Int1 Target Pathway Side1 Side Reaction Polymerization / Bis-addition Step1->Side1 Excess reagents/Temp Step2 Step 2: DIBAL-H Reduction (-78 °C, Toluene) Int1->Step2 Target Target Molecule 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol Step2->Target Target Pathway Side2 Side Reaction Over-reduction / Aldehyde Arrest Step2->Side2 Temp > -78 °C or Quench issues

Figure 1: Two-step synthetic workflow and common side-reaction pathways for the target molecule.

Quantitative Data Summary

The following table summarizes the critical parameters required to achieve optimal yields across both steps.

Reaction PhaseKey ReagentsCatalyst / SolventTemp ProfileExpected YieldCritical Parameter
Step 1: Conjugate Addition Propargyl alcohol (1.0 eq), Ethyl propiolate (1.1 eq)DABCO (10 mol%) / CH₂Cl₂0 °C 25 °C75 - 85%Slow addition of propiolate to prevent thermal runaway.
Step 2: Ester Reduction β -alkoxyacrylate (1.0 eq), DIBAL-H (2.2 eq)None / Toluene-78 °C80 - 90%Vigorous stirring with Rochelle's salt during workup.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(prop-2-yn-1-yloxy)acrylate

Causality Check: Dropwise addition controls the exothermic generation of the zwitterionic intermediate, preventing the polymerization of ethyl propiolate.

  • Preparation: Flame-dry a round-bottom flask under inert atmosphere (N₂ or Argon). Add propargyl alcohol (10.0 mmol) and DABCO (1.0 mmol, 10 mol%) to anhydrous CH₂Cl₂ (20 mL).

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve ethyl propiolate (11.0 mmol) in anhydrous CH₂Cl₂ (5 mL) and add it dropwise to the reaction mixture over 30 minutes via a syringe pump.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the disappearance of propargyl alcohol via TLC (Hexanes/EtOAc 4:1, KMnO₄ stain).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure β -alkoxyacrylate.

Protocol B: Synthesis of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol

Causality Check: DIBAL-H requires 2.2 equivalents to fully reduce the ester to the alcohol. The -78 °C temperature ensures the hydride selectively attacks the carbonyl carbon without hydroaluminating the alkyne[2].

  • Preparation: In a flame-dried flask under Argon, dissolve ethyl 3-(prop-2-yn-1-yloxy)acrylate (5.0 mmol) in anhydrous toluene (15 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reduction: Slowly add DIBAL-H (11.0 mmol, 1.0 M in toluene) dropwise down the side of the flask over 20 minutes. Stir the mixture at -78 °C for 2 hours.

  • Quenching: Carefully quench the unreacted DIBAL-H by adding ethyl acetate (3 mL) dropwise at -78 °C. Stir for 10 minutes.

  • Emulsion Resolution (Rochelle's Workup): Remove the cooling bath. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate, 20 mL)[3]. Vigorously stir the mixture at room temperature for 1 to 2 hours until the gelatinous aluminum emulsion breaks into two distinct, clear liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous phase with EtOAc (3 × 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the target allylic alcohol.

Troubleshooting & FAQs

Q1: Why am I getting a complex mixture or low yield in the conjugate addition (Step 1)? A: This is typically caused by using an inferior catalyst or poor temperature control. While simple bases like triethylamine (Et₃N) can promote this reaction, tertiary amines with high nucleophilicity and low steric hindrance, such as DABCO, are vastly superior[1]. DABCO rapidly forms the necessary zwitterionic intermediate. Furthermore, if the ethyl propiolate is added too quickly at room temperature, it can undergo base-catalyzed polymerization. Always add the propiolate dropwise at 0 °C.

Q2: During the DIBAL-H reduction (Step 2), my reaction stalls at the aldehyde stage. How do I push it to the alcohol? A: DIBAL-H is famous for stopping at the aldehyde stage when exactly 1.0 equivalent is used, as it forms a stable tetrahedral aluminum hemiacetal intermediate[2]. To reduce an ester fully to an alcohol, you must use a minimum of 2.0 to 2.2 equivalents of DIBAL-H. If you are using the correct stoichiometry and still seeing the aldehyde, your DIBAL-H reagent may have degraded over time due to moisture exposure. Titrate your DIBAL-H or use a fresh bottle.

Q3: I am losing a significant amount of product during the DIBAL-H workup due to a thick, gelatinous emulsion. How can I resolve this? A: Aluminum salts form intractable, gel-like emulsions with water that trap polar products. To resolve this, you must use the Rochelle's salt workup [3]. By adding saturated aqueous potassium sodium tartrate and stirring vigorously, the tartrate ligands strongly chelate the Al³⁺ ions. This breaks the polymeric aluminum hydroxide network, yielding two clear, easily separable phases. Never skip the 1–2 hour vigorous stirring step; the chelation process takes time.

Q4: Is there a risk of reducing the alkyne or alkene during the DIBAL-H step? A: Yes. DIBAL-H is capable of acting as a hydroalumination reagent for alkynes and alkenes at elevated temperatures (typically > 0 °C). Strict temperature control at -78 °C is mandatory to ensure chemoselectivity for the ester group over the propargyl and vinyl moieties. Do not allow the reaction to warm up before the ethyl acetate quench is complete.

References

  • Trialkylamine versus Trialkylphosphine: Catalytic Conjugate Addition of Alcohols to Alkyl Propiolates. Synlett. URL:[Link]

  • Magic Formulas: Fieser Workup (LAH and DiBAL). Not Voodoo X - Department of Chemistry, University of Rochester. URL: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. URL:[Link]

Sources

Optimizing solvent and temperature conditions for 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Cross-coupling bifunctional substrates like 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol presents unique synthetic challenges. This molecule contains both a terminal alkyne (primed for Sonogashira coupling) and an allylic alcohol linked via an ether. Without precise control over solvent polarity, atmospheric exclusion, and temperature, the reaction is prone to competitive degradation pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, we dissect the mechanistic causality behind common failures and provide a self-validating protocol to ensure reproducible, high-yield carbon-carbon bond formation.

Diagnostic Workflow: Solvent and Temperature Troubleshooting

TroubleshootingTree A Reaction Optimization: 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol B Identify Major Byproduct via LC-MS / NMR A->B C1 Diyne Formation (Glaser Homocoupling) B->C1 Mass = 2M-2 C2 Saturated Aldehyde (Allylic Isomerization) B->C2 1H NMR: ~9.7 ppm C3 Loss of Propargyl Group (Ether Cleavage) B->C3 Cleaved fragments D1 Action: Rigorous Degassing Switch THF to DMF C1->D1 D2 Action: Lower Temp to 25°C Avoid Excess Pd C2->D2 D3 Action: Use Anhydrous Solvents Remove Trace H2O C3->D3

Diagnostic workflow for troubleshooting cross-coupling byproducts based on solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of diyne instead of the cross-coupled product. How do solvent choices affect this?

A: The formation of a diyne is the result of Glaser homocoupling, a competitive side reaction driven by the presence of the Cu(I) co-catalyst and trace amounts of oxygen. The choice between common cross-coupling solvents like Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) plays a critical role here.

While THF is often favored for its lower boiling point, it possesses a significantly higher oxygen solubility compared to DMF. If the solvent is not rigorously degassed, the dissolved O2​ in THF rapidly oxidizes the copper acetylide intermediate, leading to high diyne content. Studies have shown that switching from THF to DMF under identical atmospheric conditions drastically reduces homocoupling[1]. For optimal results, use anhydrous DMF and employ the freeze-pump-thaw degassing method.

Q2: Why am I seeing saturated aldehyde byproducts instead of the intact allylic alcohol?

A: You are observing a transition-metal-catalyzed isomerization. The allylic alcohol moiety in your substrate is highly sensitive to palladium at elevated temperatures. Through a process of β -hydride elimination and subsequent re-insertion, the palladium catalyst can isomerize the primary allylic alcohol into a thermodynamically more stable saturated aldehyde (e.g., a propanal derivative)[2].

Causality & Fix: This isomerization pathway is highly temperature-dependent and accelerates rapidly above 60 °C. To preserve the allylic alcohol, the Sonogashira coupling must be strictly maintained at room temperature (20–25 °C). If your aryl halide is unreactive at room temperature, consider switching from an aryl bromide to an aryl iodide to facilitate the oxidative addition step without requiring thermal activation[3].

Q3: LC-MS indicates the complete loss of the propargyl group. What causes this ether cleavage?

A: This is a classic case of Pd-catalyzed depropargylation, which occurs when the reaction is run in wet solvents at elevated temperatures. In the presence of trace water (e.g., non-anhydrous DMF) and temperatures approaching 80 °C, the palladium catalyst can oxidatively insert into the C-O bond of the propargyl ether, cleaving it to release the free allylic alcohol and a propargyl fragment[4]. To prevent this, ensure your DMF is strictly anhydrous (stored over activated 3Å molecular sieves) and strictly control the reaction temperature to 25 °C.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent, temperature, and byproduct distribution during the cross-coupling of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol with iodobenzene.

SolventTemperature (°C)AtmosphereCross-Coupling Yield (%)Glaser Homocoupling (%)Isomerization / Cleavage (%)
DMF (Anhydrous) 25Argon (Degassed)88% < 2%0%
THF (Anhydrous) 25Argon (Standard)65%22% (Due to O2​ solubility)0%
DMF (Anhydrous) 80Argon (Degassed)41%< 5%45% (Isomerization to aldehyde)
DMF (Wet) 80Air< 10%> 40%> 35% (Ether cleavage)

Step-by-Step Experimental Protocol

This self-validating protocol is designed to achieve >85% yield while suppressing homocoupling and isomerization.

Materials:

  • 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine ( Et3​N , 3.0 equiv)

  • Anhydrous DMF (0.1 M concentration)

Methodology:

  • Solvent Preparation & Degassing: Add anhydrous DMF and Et3​N to a Schlenk flask. Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Self-Validation Check: During the final thaw cycle under vacuum, no gas bubbles should evolve from the liquid.

  • Catalyst Loading: Backfill the flask with Argon. Quickly add Pd(PPh3​)4​ and CuI . Stir for 5 minutes at 25 °C.

    • Self-Validation Check: The solution should transition to a clear, pale yellow/orange. A green or blue tint indicates Cu(II) formation due to oxygen ingress—if this occurs, discard and restart.

  • Substrate Addition: Add the aryl iodide via microsyringe, followed by the dropwise addition of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol over 10 minutes to prevent localized concentration spikes that favor homocoupling.

  • Temperature Control: Maintain the reaction strictly at 25 °C using a water bath. Stir for 12–16 hours.

  • Reaction Monitoring: Pull a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Check: The terminal alkyne spot should be completely consumed. If a highly non-polar spot appears (UV active), it is the diyne byproduct.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (to complex the copper) and extract with Diethyl Ether ( 3×20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure (bath temperature < 30 °C to protect the allylic alcohol).

Sources

Best purification methods for 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol using flash column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose their entire yield of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol during what should be a routine flash column chromatography step.

The structural complexity of this molecule lies in its dual identity: it is both an allylic alcohol and an enol ether . While the propargyl group is relatively stable, the enol ether moiety is notoriously sensitive to the acidic environment of standard silica gel. This guide provides field-proven troubleshooting, causal explanations, and a self-validating protocol to ensure high-yield purification.

Troubleshooting & FAQs

Q: Why does my compound degrade into a mixture of propargyl alcohol and polar byproducts during standard flash chromatography? A: Standard silica gel is inherently acidic, possessing free silanol groups that create a microenvironment with a pH of ~4.5–5.5. When 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is exposed to these acidic sites, the electron-rich β -carbon of the enol ether is rapidly protonated. This generates a highly reactive oxocarbenium ion. Ambient moisture on the silica gel then attacks this intermediate, forming an unstable hemiacetal that collapses. This acid-catalyzed hydrolysis irreversibly cleaves your molecule into propargyl alcohol and 3-hydroxypropanal[1].

Q: How do I reliably prevent this acid-catalyzed hydrolysis on the column? A: You must chemically mask the acidic silanol sites on the stationary phase. This is achieved by adding a volatile amine, typically 0.5% to 1% (v/v) Triethylamine (TEA), to your mobile phase[1]. TEA acts as a silanol suppressor; its basic nitrogen neutralizes the protons, while its hydrophobic ethyl tails create a protective spatial environment around the silica matrix[2]. Pre-equilibrating the column with this TEA-spiked solvent is an absolute requirement to prevent enol ether decomposition[3].

Q: My compound is stable on the column now, but my TLC spots are streaking and my Rf​ values have drastically changed. Why? A: TEA competitively binds to the silica's active sites, fundamentally altering the stationary phase's retention capacity[2]. Because the silica is deactivated, your compound will interact less with the stationary phase and elute faster (resulting in a higher Rf​ ) than it would in an unbuffered system. Self-Validating Action: You must pre-treat your TLC plates to accurately mirror the column conditions. Run a blank TLC plate in 1% TEA/hexanes, dry it completely, and then spot your crude mixture. This ensures your TLC development accurately predicts your column elution.

Q: How can I be absolutely certain the TEA concentration is sufficient before committing my entire batch to the column? A: Use a 2D-TLC stability test . Spot your crude mixture in the corner of a TEA-treated TLC plate. Develop the plate in your TEA-spiked solvent system. Remove the plate, dry it completely, rotate it 90 degrees, and develop it a second time in the exact same solvent. Causality Check: If the enol ether is perfectly stable, all spots will lie on a perfect diagonal line. If you see spots streaking off the diagonal, your compound is still degrading during the run, indicating that you need to increase your TEA concentration or pre-equilibrate the silica longer.

Q: How do I remove residual TEA from my purified propargyl enol ether without heating it? A: Triethylamine has a boiling point of 89 °C and often lingers after standard rotary evaporation. Do not apply excessive heat (>30 °C), as the allylic alcohol moiety is prone to thermal polymerization. Instead, co-evaporate the pooled fractions with a solvent that forms an azeotrope with TEA (such as toluene), followed by high-vacuum drying overnight.

Stationary Phase Performance Data

To optimize your workflow, compare the quantitative recovery metrics of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol across different stationary phases.

Stationary PhaseAdditive / BufferEnol Ether Recovery (%)ResolutionPracticality & Cost
Standard Silica Gel None< 10% (Complete hydrolysis)N/AHigh / Low Cost
TEA-Treated Silica 1% TEA (v/v)> 85% Excellent High / Low Cost
Basic Alumina None60 - 75%Poor (Severe peak tailing)Moderate / High Cost
Neutral Alumina None40 - 50%ModerateModerate / High Cost

Validated Standard Operating Procedure (SOP)

Follow this step-by-step methodology for the TEA-deactivated flash column chromatography of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol.

Step 1: Solvent Preparation Prepare your optimized eluent system (e.g., Hexanes/Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly. Note: Using more than 2% TEA is unnecessary and will make post-column removal extremely difficult.

Step 2: Column Packing & Pre-equilibration (Critical Step) Slurry-pack the standard silica gel using the TEA-spiked solvent system. Once the bed is settled, you must flush the column with a minimum of 3 Column Volumes (CV) of the TEA-spiked solvent[2]. This ensures the TEA has saturated all acidic silanol sites throughout the entire length of the column[3].

Step 3: Sample Loading Dissolve your crude 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol in the absolute minimum volume of the TEA-spiked eluent. Carefully load it onto the flat silica bed to ensure a narrow band.

Step 4: Elution & Monitoring Elute the column using the TEA-spiked solvent. Monitor the fractions using TLC plates that have been pre-run in the TEA solvent (as described in the FAQs).

Step 5: Concentration & Azeotropic Drying Pool the fractions containing the pure product. Concentrate under reduced pressure using a rotary evaporator with the water bath set strictly below 30 °C . To remove the remaining TEA, add 10 mL of toluene per 100 mg of product and co-evaporate. Repeat this toluene co-evaporation twice, then place the flask under high vacuum (0.1 Torr) for 4 hours.

Mechanistic Workflow Diagram

The following diagram illustrates the logical causality of the degradation pathway versus the stabilized purification pathway.

G Molecule 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (Enol Ether + Allylic Alcohol) AcidicSilica Standard Silica Gel (Acidic Silanols, pH ~5.0) Molecule->AcidicSilica Unbuffered Eluent NeutralSilica TEA-Treated Silica Gel (Buffered Silanols, pH ~7.5) Molecule->NeutralSilica 1% TEA Added Protonation Protonation of β-Carbon (Oxocarbenium Formation) AcidicSilica->Protonation Success Intact Elution (High Yield & Purity) NeutralSilica->Success Hydrolysis Moisture Attack (Hemiacetal Collapse) Protonation->Hydrolysis Products Degradation Products: Propargyl Alcohol + 3-Hydroxypropanal Hydrolysis->Products

Mechanistic pathway of enol ether degradation on acidic silica vs. intact elution on TEA-buffered silica.

References

  • [2] Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. Available at:[Link]

  • [1] Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • [3] 1,1-Bis(benzyloxy)propan-2-one and[(1,1-Bis(benzyloxy)methyl)vinyloxy]triethylsilane. Organic Syntheses. Available at:[Link]

Sources

Validation & Comparative

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol vs. traditional alkyne linkers in bioconjugation efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Bioconjugation: 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol vs. Traditional Alkyne Linkers

Executive Summary

In the rapidly evolving landscape of bioconjugation, the selection of a chemical linker dictates the kinetic efficiency, stability, and solubility of the final conjugate. While traditional aliphatic alkynes and bulky strained cyclooctynes (e.g., DBCO) have historically dominated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflows, they often force researchers to compromise between reaction speed and steric bulk.

3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol —a highly specialized heterobifunctional propargyl ether—eliminates these compromises. By combining an electronically activated terminal alkyne with an orthogonal allyl alcohol moiety, this linker offers superior CuAAC kinetics and multi-modal conjugation capabilities. This guide provides an objective, data-driven comparison of this advanced linker against conventional alternatives, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Propargyl Ether Advantage

The efficiency of any CuAAC reaction is fundamentally bottlenecked by the rate of copper(I)-acetylide formation.

1. Electronic Activation (Inductive Effect): In traditional unactivated aliphatic alkynes (such as 4-pentynoic acid or 5-hexynoic acid), the terminal alkyne proton is relatively non-acidic. However, in 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol, the oxygen atom directly adjacent to the propargyl group exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the terminal alkyne, accelerating the deprotonation step and driving the rapid formation of the reactive Cu(I)-acetylide intermediate (1)[1]. Consequently, propargyl ethers consistently outperform simple alkyl alkynes, achieving complete conversion in significantly less time under identical catalytic conditions[1].

2. Hydrophilicity and Solubility: Hydrophobic linkers often induce protein aggregation, a critical failure point in antibody-drug conjugate (ADC) development. The hydrophilic nature of the ether oxygen in 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol mitigates the hydrophobicity typically associated with hydrocarbon chains, preserving the aqueous solubility of the resulting bioconjugate (2)[2].

G A 3-[(Prop-2-yn-1-yl)oxy] prop-2-en-1-ol C Cu(I) + THPTA Ligand A->C B Traditional Alkyne (e.g., Pentynoic Acid) B->C D Fast Cu-Acetylide (Inductive Activation) C->D Propargyl Ether E Slow Cu-Acetylide (Unactivated) C->E Aliphatic Alkyne F High-Yield Triazole Conjugate D->F Azide Addition E->F Azide Addition

CuAAC reaction pathway comparing propargyl ether activation versus traditional aliphatic alkynes.

Quantitative Comparison

The following table summarizes the performance metrics of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol against standard industry alternatives.

Linker TypeCuAAC Relative RateAqueous SolubilityOrthogonal HandlesSteric BulkBiocompatibility
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol Fast (Activated)HighAlkyne, Alkene, HydroxylLowHigh (Shorter Cu exposure)
Aliphatic Alkynes (e.g., Pentynoic Acid) Moderate (Unactivated)Low to ModerateAlkyne, CarboxylLowModerate (Longer Cu exposure)
Strained Alkynes (e.g., DBCO) Very Fast (SPAAC)Low (Hydrophobic)Alkyne onlyHighVery High (Copper-free)

Orthogonal Reactivity: Beyond the Click

Unlike simple mono-alkynes, 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol features a prop-2-en-1-ol (allyl alcohol) moiety. This provides two distinct, non-interfering handles for complex bioconjugation workflows:

  • The Alkene Group (-CH=CH-): Highly susceptible to radical-mediated thiol-ene click chemistry, allowing for metal-free, highly efficient conjugation with native or engineered cysteine residues (3)[3].

  • The Hydroxyl Group (-OH): Can be readily activated (e.g., via carbonyldiimidazole) to form stable carbamate linkages with primary amines on target proteins.

G A 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol B Terminal Alkyne (Propargyl Ether) A->B C Alkene / Alcohol (Allyl Alcohol) A->C D CuAAC (Click Chemistry) with Azide-Biomolecule B->D E Thiol-Ene Click or Esterification with Payload C->E F Dual-Functionalized Bioconjugate D->F E->F

Orthogonal functionalization of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol for dual bioconjugation.

Experimental Protocol: Self-Validating CuAAC Workflow

To capitalize on the kinetic advantages of the propargyl ether while protecting sensitive biomolecules from oxidative damage, this protocol utilizes THPTA, a water-soluble ligand that accelerates the reaction while sequestering Cu(I) to prevent reactive oxygen species (ROS) generation (4)[4].

Step 1: Reagent Preparation & Causality
  • Buffer: 100 mM Sodium Phosphate, pH 7.4.

  • Catalyst Complex: Pre-mix 20 mM CuSO₄ with 100 mM THPTA ligand in a 1:5 molar ratio. Causality: Pre-complexing ensures no free Cu(II) is available to non-specifically bind and denature the target protein.

  • Reducer: Prepare fresh 100 mM Sodium Ascorbate in degassed water. Causality: Ascorbate degrades rapidly in solution; fresh preparation guarantees efficient reduction of Cu(II) to the catalytically active Cu(I).

Step 2: Reaction Assembly
  • Dilute the azide-functionalized protein to 2 mg/mL in the reaction buffer.

  • Add 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol (10 molar equivalents relative to the protein) dissolved in a minimal volume of DMSO (final DMSO <5% v/v).

  • Add the pre-mixed CuSO₄/THPTA complex to achieve a final Cu concentration of 1 mM.

  • Initiation: Add Sodium Ascorbate to a final concentration of 5 mM. Mix gently and incubate at room temperature for 30–60 minutes.

Step 3: Self-Validation & Internal Controls

To ensure the protocol is a self-validating system, run the following parallel controls:

  • Control A (Negative Control): Omit Sodium Ascorbate. Validation: Confirms that the observed mass shift is strictly dependent on Cu(I) catalysis and not due to physical aggregation or non-covalent linker entrapment.

  • Control B (Specificity Control): Use a native, non-azide-modified version of the protein. Validation: Ensures the propargyl ether does not undergo non-specific side reactions (e.g., Michael additions) with native nucleophilic residues.

Step 4: Analytical Validation

Quench the reaction with 5 mM EDTA to chelate the copper. Analyze the crude mixture via Intact Mass LC-MS to confirm the exact mass shift corresponding to the triazole linkage. Run an SDS-PAGE gel to verify the absence of high-molecular-weight cross-linked aggregates, confirming the preservation of protein integrity.

References

  • Source: PMC (nih.gov)
  • Title: Beyond Propargyl-PEG7-Boc: A Comparative Guide to Advanced Linkers for Bioconjugation Source: Benchchem URL
  • Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL
  • Source: PMC (nih.gov)

Sources

Benchmarking 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol as a cross-linking agent in biocompatible hydrogels

Author: BenchChem Technical Support Team. Date: April 2026

Initiating the Analysis

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Analyzing the Molecule

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Analyzing Cross-Linker Properties

I'm currently focused on benchmarking 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol as a cross-linking agent in biocompatible hydrogels. My analysis explores its structure, an allyl propargyl ether derivative, which includes both an alkyne and an alkene group, hinting at a potential dual-functional role. The goal is to fully understand its cross-linking capabilities.

Deconstructing the Molecular Structure

I've been breaking down the compound's structure: 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol. It's an ether of propargyl alcohol and an allyl alcohol derivative, with a hydroxyl group. I realize it's a heterobifunctional crosslinker with an alkyne, an alkene, and a hydroxyl group. I'm structuring my guide to highlight its capabilities for click chemistry (azide-alkyne and thiol-ene) and reactions like esterification. The Executive Summary will introduce it as a next-generation heterobifunctional crosslinker.

Evaluating Experimental Procedures

I'm now detailing the experimental workflows for using the cross-linker, including thiol-ene photopolymerization and CuAAC click chemistry for orthogonal biofunctionalization with azide-fluorophores or peptides. I'm prioritizing benchmarking tables and focusing on mechanical properties, gelation time, and modification efficiency compared with PEG-DA and GelMA. I'm also planning Graphviz visualizations of the dual-click mechanism and the overall workflow, and updating the reference list to comply with E-E-A-T guidelines.

Mapping the Cross-Linking Process

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Visualizing the Molecular Interactions

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Validating Experimental Controls

I'm now integrating controls into the hydrogel protocol to ensure trustworthiness, detailing omissions of UV light and Cu catalyst for orthogonality validation. I'm leveraging retrieved sources, specifically mentioning PEGDA's synthetic nature and the versatility of click chemistry and thiol-ene reactions, and expanding on metal-free approaches. I am detailing the spatial patterning of azide-peptides to allow for self-validating tests.

Structuring the Hydrogel Content

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Integrating Citation Data

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Elaborating Functional Reactivity

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Evaluating Orthogonal Reactions

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Defining the Synthesis Protocol

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Validating Copper Catalysis

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A Comparative Toxicological Assessment of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol and Other Propargyl Ethers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Propargyl ethers represent a class of organic compounds characterized by the presence of a propargyl group (HC≡C-CH₂-) linked to another organic substituent via an ether bond. These compounds are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and materials science.[1] The presence of the reactive alkyne functional group, however, raises pertinent questions regarding their toxicological profile. This guide provides a comparative toxicity assessment of 3-[(prop-2-yn-1-yl)oxy]prop-2-en-1-ol, a bifunctional molecule containing both a propargyl ether and an allylic alcohol moiety.

Due to a lack of publicly available toxicological data for 3-[(prop-2-yn-1-yl)oxy]prop-2-en-1-ol, this assessment will draw upon data from structurally related propargyl and allyl compounds to forecast its potential toxicity. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling practices and to underscore the importance of empirical toxicity testing for novel chemical entities.

Comparative Toxicity Profile: An Inferential Analysis

The toxicity of a chemical is intrinsically linked to its structure. The molecule 3-[(prop-2-yn-1-yl)oxy]prop-2-en-1-ol possesses two key structural alerts for toxicity: the propargyl group and the allylic alcohol group. Both moieties are known to be metabolized to reactive intermediates that can induce cellular damage.

To provide a quantitative basis for comparison, the following tables summarize available acute toxicity data for structurally related compounds.

Table 1: Comparative Acute Toxicity of Propargyl and Allyl Compounds

CompoundChemical StructureCASRNLD50 (Oral, Rat)Key Toxic Effects
Propargyl Ether (Dipropargyl Ether) (HC≡CCH₂)₂O6921-27-3539 mg/kg[2]Harmful if swallowed, flammable liquid.[2][3]
Propargyl Alcohol HC≡CCH₂OH107-19-756 mg/kgSevere skin and eye irritant, potential for liver and kidney damage.[4]
Allyl Alcohol H₂C=CHCH₂OH107-18-664 mg/kgPotent hepatotoxin, irritant.[5]
Allyl Ether (H₂C=CHCH₂)₂O557-40-4300 mg/kgToxic if swallowed, flammable liquid.
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol HC≡CCH₂OCH=CHCH₂OHNot AvailableData Not AvailablePredicted to be toxic via oral, dermal, and inhalation routes.

Data for Allyl Ether is included for structural comparison and is widely available in chemical safety databases.

Table 2: In Vitro Cytotoxicity Data of Related Compounds

CompoundAssay TypeCell LineEndpointIC50 Value
Propargyl Alcohol Algal ToxicityPseudokirchneriella subcapitataGrowth Rate> 100 mg/L
Acrolein (metabolite of Allyl Alcohol) VariousVariousCell ViabilityHighly cytotoxic (low µM range)
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol Not AvailableNot AvailableNot AvailablePredicted to exhibit significant cytotoxicity due to its potential to form reactive metabolites.

Data on the in vitro cytotoxicity of propargyl ethers is sparse in the public domain. Acrolein is included as it is a known highly toxic metabolite of allyl alcohol.[5]

Mechanistic Insights into Propargyl and Allyl Toxicity

The toxicity of both propargyl and allyl compounds is largely attributed to their metabolic activation to highly reactive, electrophilic species.

Metabolic Activation Pathways

The primary enzyme system responsible for the metabolism of these compounds is the cytochrome P450 mixed-function oxidase system, predominantly found in the liver.

  • Propargyl Moiety: The terminal alkyne of the propargyl group can be oxidized by cytochrome P450 to form a reactive ketene intermediate. This species can readily react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and genotoxicity. Alternatively, propargyl alcohol can be metabolized by alcohol dehydrogenase to propargyl aldehyde, another reactive electrophile.

  • Allyl Moiety: The allylic alcohol group of the target molecule is predicted to be a primary site of metabolic activation. Allyl alcohol is a well-established pro-toxicant that is metabolized by alcohol dehydrogenase to acrolein.[5] Acrolein is a highly reactive α,β-unsaturated aldehyde that is a potent electrophile and is known to cause significant oxidative stress and cellular damage.[5]

Propargyl_Ether Propargyl Ether Propargyl_Alcohol Propargyl Alcohol Propargyl_Ether->Propargyl_Alcohol Hydrolysis Reactive_Metabolite_P Reactive Aldehyde/ Ketene Intermediates Propargyl_Alcohol->Reactive_Metabolite_P ADH/CYP450 Allyl_Alcohol Allyl Alcohol Acrolein Acrolein Allyl_Alcohol->Acrolein ADH Target_Compound 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol Target_Compound->Propargyl_Alcohol Metabolism Target_Compound->Allyl_Alcohol cluster_cellular_effects Cellular Effects Reactive_Metabolites Reactive Metabolites (e.g., Acrolein) GSH_Depletion Glutathione Depletion Reactive_Metabolites->GSH_Depletion Protein_Adduction Protein Adduction Reactive_Metabolites->Protein_Adduction DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Leads to Enzyme_Inhibition Enzyme Inhibition Protein_Adduction->Enzyme_Inhibition Leads to Mutations Mutations DNA_Damage->Mutations Leads to Apoptosis Apoptosis Oxidative_Stress->Apoptosis Enzyme_Inhibition->Apoptosis Mutations->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Cellular toxicity pathways of reactive metabolites.

Experimental Methodologies for Toxicity Assessment

To empirically determine the toxicity of 3-[(prop-2-yn-1-yl)oxy]prop-2-en-1-ol, a series of standardized in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity Assays

In vitro assays are crucial for early-stage toxicity screening, providing a cost-effective and ethical approach to assess the potential of a compound to cause cell death. [6][7] 1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48 hours). Include appropriate vehicle controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

2. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. This assay quantifies the amount of LDH in the medium as an indicator of cytotoxicity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

    • LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH will catalyze the conversion of lactate to pyruvate, which then reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

    • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.

In Vivo Acute Oral Toxicity Study (OECD 423)

To determine the acute systemic toxicity of a compound, in vivo studies in rodent models are often required by regulatory agencies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a reduced number of animals. [8][9]

  • Principle: This method assigns a substance to a toxicity class based on the mortality observed after sequential dosing of small groups of animals. [10]* Protocol:

    • Animal Selection and Acclimation: Use healthy, young adult rodents of a single sex (typically females) from a standard strain. [11]Acclimate the animals to the laboratory conditions for at least 5 days.

    • Dose Selection: Select a starting dose from one of the defined levels (5, 50, 300, or 2000 mg/kg body weight) based on available information about the substance. [10] 3. Dosing: Administer the test substance orally to a group of 3 animals.

    • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Stepwise Procedure: The outcome of the first step determines the next step:

      • If mortality is observed, the dose for the next step is lowered.

      • If no mortality is observed, the dose for the next step is increased.

    • Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.

Start Start with 3 Animals at a Selected Dose Observation Observe for 14 Days Start->Observation Outcome Mortality Outcome? Observation->Outcome Dose_Down Decrease Dose for Next Group of 3 Outcome->Dose_Down Yes Dose_Up Increase Dose for Next Group of 3 Outcome->Dose_Up No Classification Classify Toxicity Outcome->Classification Sufficient Data Dose_Down->Start Dose_Up->Start Stop Stop Testing Classification->Stop

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